molecular formula C8H5ClN2O B13466301 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Cat. No.: B13466301
M. Wt: 180.59 g/mol
InChI Key: GYPJGXMCUUWLPZ-UHFFFAOYSA-N
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Description

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is a heterocyclic compound featuring a fused pyrrole-pyrazine core with a chlorine substituent at position 1 and an aldehyde group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its reactivity is influenced by the electron-withdrawing chlorine atom, which enhances the electrophilicity of the aldehyde group, making it suitable for condensation and nucleophilic addition reactions .

Key properties include:

  • Molecular formula: C₈H₅ClN₂O
  • Molecular weight: 180.59 g/mol (calculated based on and )
  • Functional groups: Chlorine (position 1), aldehyde (position 6)

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-8-7-2-1-6(5-12)11(7)4-3-10-8/h1-5H

InChI Key

GYPJGXMCUUWLPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C2C(=N1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde typically involves cyclization reactions that form the pyrrolo[1,2-a]pyrazine core. One common method includes the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone under metal-free conditions . This method allows for the production of trisubstituted pyrrolo[1,2-a]pyrazines.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar cyclization and annulation techniques used in laboratory settings, scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the aldehyde group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like amines or thioethers.

Scientific Research Applications

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The chlorine atom in the target compound increases electrophilicity at the aldehyde group compared to methyl or phenyl substituents, which primarily influence steric effects .
  • Regioselectivity : Position 6 is favored for aldehyde introduction in electrophilic formylation reactions when electron-donating groups (e.g., phenyl) are absent .
  • Halogen Variants : Bromine at position 6 (as in 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carbaldehyde) offers distinct reactivity in cross-coupling reactions, whereas chlorine facilitates nucleophilic displacement .

Carboxylic Acid Derivatives

Table 2: Functional Group Comparison

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Applications References
1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde Aldehyde (CHO) C₈H₅ClN₂O 180.59 Condensation, Schiff base formation
1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid Carboxylic acid (COOH) C₈H₅ClN₂O₂ 196.59 Amide coupling, metal-organic frameworks

Key Observations :

  • Aldehyde vs. Carboxylic Acid: The aldehyde group is more reactive in nucleophilic additions (e.g., formation of enones in ), while the carboxylic acid is suited for amide bond formation or salt preparation .
  • Synthetic Utility : The aldehyde derivative is preferred for constructing hybrid structures (e.g., imidazole-pyrrolo[1,2-a]pyrazine hybrids in ), whereas the carboxylic acid is used in peptide-like derivatives .

Fused-Ring Analogues

Table 3: Fused-Ring Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Applications References
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine Pyrido-pyrrolo-pyrazine C₁₁H₈ClN₃ 217.65 Anticancer agents, kinase inhibitors
2-(3,4-Dichlorobenzyl)-9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carbaldehyde Pyrido-pyrazine-dione C₁₉H₁₃Cl₂N₂O₄ 422.22 Antibacterial/antifungal agents

Key Observations :

  • Complexity and Bioactivity : Fused-ring systems (e.g., pyrido-pyrrolo-pyrazine) exhibit enhanced binding to biological targets, such as c-Met kinase inhibitors (), due to increased planar rigidity .
  • Functionalization Challenges : Additional rings may reduce solubility but improve target specificity .

Biological Activity

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth examination of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features a fused pyrrole and pyrazine ring system with a chloromethyl and an aldehyde functional group. Its molecular formula is C6H5ClN2\text{C}_6\text{H}_5\text{Cl}\text{N}_2, which contributes to its unique reactivity and biological profile. The compound belongs to a larger class of pyrrolopyrazine derivatives known for their promising pharmacological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell cycle progression.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially modulating signaling pathways critical for cellular function.
  • Antimicrobial Properties : Some derivatives within the pyrrolopyrazine class have demonstrated activity against bacterial and fungal strains.

The mechanisms underlying the biological effects of this compound are still under investigation. However, it is believed that its interactions with biomolecules lead to enzyme inhibition or modulation of signaling pathways relevant in disease states.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

In a separate study focusing on enzyme inhibition, this compound was tested against acetylcholinesterase. Molecular docking studies revealed strong binding affinity, suggesting potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds. The following table summarizes key features and activities:

Compound NameStructure FeaturesBiological Activity
Pyrrolo[2,3-b]quinoxaline Contains a quinoxaline moietyPotent antitumor activity
1-Methylpyrrolo[1,2-a]pyrazine Methyl substitution at nitrogenEnhanced lipophilicity aiding in bioavailability
Pyrrolo[3,4-b]quinoline Fused quinoline structureStrong kinase inhibitory properties

Q & A

Q. What are the optimized synthetic routes for 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde, and how does regioselectivity impact yield?

The compound is synthesized via electrophilic formylation using the Vilsmeier-Haack reaction. A typical procedure involves reacting 1-chloropyrrolo[1,2-a]pyrazine with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at room temperature for 1–2 hours. Purification via flash chromatography (hexanes:EtOAc gradients) yields the carbaldehyde derivative with ~83–95% efficiency . Regioselectivity is influenced by substituents on the pyrrolo-pyrazine core; electron-donating groups (e.g., methoxy) favor formylation at position 6, while steric hindrance from bulky substituents may shift reactivity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns aldehyde proton resonance at δ ~9.9–10.1 ppm and confirms aromatic scaffold integrity .
  • HRMS (ESI-QTOF) : Validates molecular weight (e.g., [M+H]+ calcd. for C₉H₆ClN₂O: 193.0171) .
  • Chromatography (TLC/HPLC) : Monitors reaction progress and purity (>95% by HPLC) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antifungal activity against Candida albicans (MIC₈₀ values <1 µM) by inhibiting efflux pumps (CaCdr1p/CaMdr1p). Antimalarial activity against Plasmodium falciparum (IC₅₀ ~5–10 µM) and cytotoxicity in cancer cell lines (HepG2 IC₅₀ ~8 µM) have also been observed, though potency depends on substituent modifications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of dopamine D1 receptor (D1R) agonists derived from this scaffold?

SAR analysis reveals that substitutions at position 3 (e.g., 4-bromo-3-methylphenol) enhance D1R agonism (pIC₅₀ = 7.5) with β-arrestin2 bias reduction. Morpholine substituents improve brain penetration, critical for CNS-targeted therapies. Computational docking predicts interactions with D1R transmembrane helices, guiding rational design .

Q. What mechanistic insights explain contradictory cytotoxicity data in cancer cell lines?

Discrepancies arise from assay conditions (e.g., serum concentration, incubation time) and substituent effects. For instance, methyl groups at position 3 increase cytotoxicity (IC₅₀ ~2 µM in HepG2), while bulky aryl groups reduce potency. Comparative studies using standardized protocols (e.g., MTT assays at 48 hours, 10% FBS) are recommended to resolve inconsistencies .

Q. How does this compound serve as a precursor for fluorescent probes in bioimaging?

The aldehyde group enables conjugation with fluorophores (e.g., benzo[d]imidazole hybrids) via Schiff base formation. Derivatives exhibit blue fluorescence (λₑₓ = 360 nm, λₑₘ = 450 nm) with low phototoxicity and high cell permeability, validated in live-cell imaging of neuronal networks .

Q. What strategies mitigate side reactions during Pd-catalyzed amination of this scaffold?

Optimizing ligand choice (XPhos) and base (Cs₂CO₃) reduces undesired byproducts. Room-temperature reactions in anhydrous THF achieve 85–95% yield. Monitoring via LC-MS ensures minimal decomposition of the aldehyde group .

Methodological Considerations

  • Synthetic Reproducibility : Use anhydrous DMF and freshly distilled POCl₃ to avoid hydrolysis of the Vilsmeier reagent .
  • SAR Workflow : Combine parallel synthesis (e.g., introducing halogens, alkyl chains) with high-throughput screening (HTS) against target enzymes/receptors .
  • Data Validation : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for GPCR activity) .

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